4-({1-[2-(naphthalen-1-yl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide
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Overview
Description
4-({1-[2-(naphthalen-1-yl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide is a complex organic compound that features a naphthalene moiety, an azetidine ring, and a pyridine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[2-(naphthalen-1-yl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide typically involves multiple steps:
Formation of the Naphthalen-1-yl Acetyl Intermediate: This step involves the acetylation of naphthalene using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Synthesis of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Coupling Reaction: The naphthalen-1-yl acetyl intermediate is then coupled with the azetidine ring using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Formation of the Pyridine-2-carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-({1-[2-(naphthalen-1-yl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The naphthalene moiety can be oxidized to form naphthoquinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-({1-[2-(naphthalen-1-yl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-({1-[2-(naphthalen-1-yl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide involves its interaction with specific molecular targets. The naphthalene moiety may intercalate with DNA, while the azetidine ring could interact with enzymes or receptors. The pyridine-2-carboxamide group may enhance binding affinity through hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
Naphthalene Derivatives: Compounds like naphthoquinone and naphthylamine.
Azetidine Derivatives: Compounds like azetidine-2-carboxylic acid.
Pyridine Carboxamide Derivatives: Compounds like nicotinamide and isonicotinamide.
Uniqueness
4-({1-[2-(naphthalen-1-yl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide is unique due to its combination of three distinct functional groups, which confer a range of chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
4-[1-(2-naphthalen-1-ylacetyl)azetidin-3-yl]oxypyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c22-21(26)19-11-16(8-9-23-19)27-17-12-24(13-17)20(25)10-15-6-3-5-14-4-1-2-7-18(14)15/h1-9,11,17H,10,12-13H2,(H2,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHPEBDURHKUEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC3=CC=CC=C32)OC4=CC(=NC=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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